Product packaging for O,O-Diethyl Dithiophosphate-d10(Cat. No.:)

O,O-Diethyl Dithiophosphate-d10

Cat. No.: B13431897
M. Wt: 196.3 g/mol
InChI Key: IRDLUHRVLVEUHA-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O,O-Diethyl Dithiophosphate-d10 Ammonium Salt is a deuterium-labeled ammonium salt of diethyl dithiophosphoric acid, presented as a white to off-white solid . With a molecular formula of C4H4D10NO2PS2 and a molecular weight of 213.32 g/mol, this compound is a stable isotope-labeled analog used in scientific research . Its primary research application is in the synthesis of novel phosphorothioate and phosphorodithioate compounds, which are investigated for their activity as cholinesterase inhibitors . This makes it a valuable chemical tool in pesticide research and developmental neuroscience. The compound serves as a critical standard and reagent in analytical chemistry, particularly for methods like HPLC, where its labeled nature aids in precise quantification and metabolic tracking . As a salt of diethyl dithiophosphoric acid, it is also a versatile precursor for preparing various dithiophosphate metal complexes, which have historical and practical significance as lubricant additives . Researchers are advised to store the product in a refrigerator between 2-8°C under an inert atmosphere to preserve its stability . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet (MSDS) for comprehensive handling and hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O2PS2 B13431897 O,O-Diethyl Dithiophosphate-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11O2PS2

Molecular Weight

196.3 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2

InChI Key

IRDLUHRVLVEUHA-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])S

Canonical SMILES

CCOP(=S)(OCC)S

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies

Spectroscopic Confirmation Techniques

To verify the chemical structure and confirm the successful incorporation of the deuterium (B1214612) isotopes, several spectroscopic techniques are employed. These methods provide detailed information about the molecular framework and isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for structural elucidation.

¹H NMR: In the ¹H NMR spectrum of O,O-Diethyl Dithiophosphate-d10, the characteristic signals corresponding to the ethyl protons would be absent, confirming the complete deuteration of these groups. Any residual proton signals would indicate incomplete labeling.

³¹P NMR: Phosphorus-31 NMR provides a single signal characteristic of the dithiophosphate (B1263838) environment, confirming the integrity of the phosphorus core of the molecule. A certificate of analysis for the ammonium (B1175870) salt form confirms the structure using ³¹P NMR. lgcstandards.com For the non-deuterated analogue, the ³¹P NMR chemical shift is reported at approximately 7.80 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum would show signals for the deuterated ethyl carbons, with their multiplicity altered due to coupling with deuterium instead of hydrogen.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of the labeled compound.

It verifies the mass increase corresponding to the substitution of ten protons with ten deuterons.

High-resolution mass spectrometry can confirm the elemental composition.

MS is also used to determine the isotopic distribution and purity. A certificate of analysis for this compound Ammonium Salt reported an isotopic purity of over 95%, with the d10 isotopologue being the most abundant species at 96.32%. lgcstandards.com

The table below summarizes typical analytical specifications for this compound Ammonium Salt. lgcstandards.com

TestSpecificationResult
AppearanceWhite to Off-White SolidConforms
NMRConforms to StructureConforms
P NMRConforms to StructureConforms
Mass SpectrometryConforms to StructureConforms
Isotopic Purity>95%99.6%
HPLC Purity>95%99.22% (at 230 nm)

Chromatographic Assessment of Purity and Byproduct Profiles

Chromatographic techniques are vital for assessing the chemical purity of this compound and for identifying and quantifying any byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity assessment.

Reverse-phase (RP) HPLC is commonly used, often with a C18 column. sielc.com

A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. sielc.comnih.gov For mass spectrometry detection, a modifier like formic acid is used instead of phosphoric acid. sielc.com

Purity is typically determined by measuring the peak area at a specific UV wavelength, such as 230 nm. lgcstandards.com

Gas Chromatography (GC): GC, frequently coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD), is another powerful technique for analyzing this compound. nih.govnih.gov

GC analysis can provide separation of the target compound from volatile impurities.

The use of an FPD is specific for phosphorus- and sulfur-containing compounds, offering high selectivity. nih.gov

For non-volatile or polar metabolites, derivatization may be required prior to GC analysis. nih.gov

Byproduct Profile: The synthesis of dithiophosphates can result in several byproducts.

Common impurities include unreacted starting materials like ethanol-d5 (B126515) and residual phosphorus pentasulfide.

Side reactions can lead to the formation of other organophosphorus species.

Hydrogen sulfide (B99878) is a major gaseous byproduct of the primary synthesis reaction. scbt.com

If the product undergoes further reactions, such as chlorination, additional byproducts can be introduced. google.com

Technical grade O,O-Diethyl Dithiophosphate often has a purity of around 85-90%, highlighting the importance of purification and chromatographic assessment for analytical standard applications. tcichemicals.comsigmaaldrich.com

The table below outlines a typical liquid chromatography method suitable for the analysis of O,O-Diethyl Dithiophosphate. nih.gov

ParameterCondition
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mobile Phase AWater
Mobile Phase B1:1 Methanol:Acetonitrile
Gradient5% to 100% B over ~12 minutes
Injection Volume5 µL

Advanced Analytical Methodologies Utilizing O,o Diethyl Dithiophosphate D10

Isotope Dilution Mass Spectrometry for Trace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.gov It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample preparation and instrumental variations. youtube.com

Principles of Isotope Dilution in Quantitative Analysis

The fundamental principle of isotope dilution involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to a sample. wikipedia.org This "spiked" sample is then thoroughly mixed to ensure homogeneity. The key to the technique lies in the fact that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave in the same manner during extraction, purification, and analysis. nih.gov

By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the original concentration of the analyte in the sample can be accurately calculated. youtube.com This ratio measurement is inherently more robust than measuring absolute signal intensities, as it compensates for variations in sample recovery and instrumental response. youtube.comyoutube.com

Application of O,O-Diethyl Dithiophosphate-d10 as an Internal Standard

This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, O,O-Diethyl dithiophosphate (B1263838). The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. isotope.comnih.gov This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com

The use of a deuterated internal standard is a common practice in bioanalysis and other quantitative applications. aptochem.comnih.gov It is crucial that the internal standard co-elutes with the analyte of interest and has a sufficient mass increase to provide a signal outside the natural isotopic distribution of the analyte. aptochem.com this compound fulfills these criteria, making it a valuable tool in various analytical methods. lgcstandards.comusbio.netpharmaffiliates.com

Compensation for Matrix Effects in Complex Analytical Samples

A significant challenge in analyzing complex samples, such as those from environmental or biological sources, is the "matrix effect." This phenomenon occurs when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. waters.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. waters.comthermofisher.com Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects. thermofisher.com Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensities of both are suppressed or enhanced. nih.gov This ensures that the quantitative results are accurate and reliable, regardless of the complexity of the sample matrix. clearsynth.comnih.gov

Chromatographic Separation Techniques

Chromatography is an essential precursor to mass spectrometry in the analysis of complex mixtures. It separates the components of a sample, allowing for individual detection and quantification. For organophosphorus compounds like O,O-Diethyl dithiophosphate, both gas and liquid chromatography are widely employed.

Gas Chromatography Coupled with Selective Detection (NPD, FPD)

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. When coupled with selective detectors, it offers high sensitivity and specificity for certain classes of compounds.

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comsrigc.com It operates by catalytically ionizing these compounds on a heated alkali salt bead, producing a measurable electrical signal. srigc.com The NPD is approximately 100,000 times more sensitive to nitrogen and phosphorus-containing compounds than to hydrocarbons, making it ideal for detecting organophosphorus pesticides in various matrices. srigc.comdirectindustry.com

The Flame Photometric Detector (FPD) is another selective detector used in GC, particularly for sulfur- and phosphorus-containing compounds. emerson.comekotechlab.pl It works by burning the sample in a hydrogen-rich flame and measuring the light emitted at specific wavelengths characteristic of phosphorus (around 526 nm) and sulfur (around 394 nm). ekotechlab.pl The pulsed flame photometric detector (P-FPD) is an advancement that offers improved sensitivity and selectivity. nih.goviaea.org

DetectorPrinciple of OperationSelectivityTypical Applications
Nitrogen-Phosphorus Detector (NPD)Catalytic surface ionization on a heated alkali salt bead. srigc.comHigh selectivity for nitrogen and phosphorus compounds. scioninstruments.comAnalysis of organophosphorus pesticides, herbicides, and drugs of abuse. srigc.comnih.govresearchgate.net
Flame Photometric Detector (FPD)Chemiluminescence of sulfur and phosphorus compounds in a hydrogen-rich flame. emerson.comSelective for sulfur and phosphorus. ekotechlab.plDetermination of organophosphorus pesticide residues in various samples. nih.govnih.gov

Liquid Chromatography with Tandem Mass Spectrometry for Complex Matrices

Liquid chromatography (LC) is a versatile separation technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific analytical method for complex matrices. nih.gov

LC-MS/MS has become a cornerstone in many analytical laboratories for its ability to quantify a broad spectrum of analytes. nih.gov The technique involves separating compounds by LC, followed by ionization and analysis in a tandem mass spectrometer. This setup allows for the application of isotope dilution mass spectrometry, which is crucial for accurate quantification in complex samples. nih.gov The development of LC-MS/MS methods has been instrumental in the comprehensive determination of organophosphate esters and their degradation products in various environmental and biological samples. nih.govsigmaaldrich.com

Analytical TechniqueKey AdvantagesCommon Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and specificity, applicable to a wide range of compounds, allows for the use of isotope dilution for accurate quantification in complex matrices. nih.govAnalysis of pesticides, pharmaceuticals, and metabolites in environmental and biological samples. nih.govyoutube.comyoutube.com

Optimized Sample Preparation and Derivatization Strategies

The accurate analysis of polar metabolites like diethyl dithiophosphate from complex environmental and biological matrices requires meticulous sample preparation to isolate the target analytes and remove interfering substances. The incorporation of this compound at the beginning of this workflow is critical for correcting any analyte loss that may occur.

A common strategy for biological samples, such as feces or urine, involves initial homogenization in water. nih.gov For solid samples like soil or sediment, techniques like solid-phase extraction (SPE) are employed. For instance, a dual-bed SPE cartridge containing a weak anion exchange sorbent and graphitized carbon black can be used for the extraction and cleanup of aqueous and solid samples. chromatographyonline.com

Due to the low volatility of dialkylphosphate metabolites, derivatization is often necessary, especially for analysis by gas chromatography (GC). A widely used derivatization technique is alkylation via a phase-transfer reaction to form more volatile and less polar esters. nih.govresearchgate.net Pentafluorobenzyl bromide is a common reagent for this purpose, converting the dialkylphosphates into their corresponding pentafluorobenzyl esters, which are amenable to GC analysis. nih.govresearchgate.net The derivatization yields can be dependent on the reaction time, underscoring the importance of having an internal standard like DEDTP-d10 to track and correct for any inconsistencies in the reaction efficiency. nih.gov

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure that it is fit for its intended purpose. The use of this compound is integral to the validation process, providing a basis for assessing key performance characteristics. nih.gov An effective analytical method development and its validation can provide significant improvements in precision and a reduction in bias errors. researchgate.net

Sensitivity and Detection Limits in Environmental and Biological Matrices

The sensitivity of an analytical method, and its corresponding limit of detection (LOD) and limit of quantification (LOQ), is significantly enhanced by the use of a stable isotope-labeled internal standard like DEDTP-d10. Complex matrices from environmental sources (e.g., water, soil) and biological sources (e.g., urine, plasma) often contain co-eluting components that can cause ion suppression or enhancement in mass spectrometry-based techniques. nih.gov This "matrix effect" can lead to under- or overestimation of the analyte concentration. nih.gov

By spiking samples with a known amount of this compound, which responds to matrix effects in a nearly identical manner to the unlabeled analyte, these variations can be normalized. nih.gov This correction allows for the reliable detection and quantification of the target analyte at very low concentrations. While specific LODs are method- and matrix-dependent, the use of isotope dilution techniques generally allows for detection in the low microgram-per-liter (µg/L) or microgram-per-gram (µg/g) range.

Table 1: Illustrative Detection Capabilities for Organophosphate Metabolites using Isotope Dilution Methods

AnalyteMatrixTypical Limit of Detection (LOD)Analytical Technique
Diethyl Phosphate (B84403) (DEP)Fecal Samples0.05 µg/gGC-FPD
Diethyl Thiophosphate (DETP)Fecal Samples0.05 µg/gGC-FPD
Various Dialkyl PhosphatesUrine0.1 ppm (fortified level)GC

This table is illustrative and compiled from data on related non-labeled compounds where isotope dilution principles are applied for accurate quantification. nih.govresearchgate.net

Accuracy and Precision Assessment in Inter- and Intra-laboratory Studies

Accuracy (closeness to the true value) and precision (reproducibility of results) are paramount in analytical chemistry. The use of this compound is the gold standard for ensuring high accuracy and precision in quantifying its non-labeled counterpart.

Accuracy is often assessed through recovery studies in spiked matrix samples. The internal standard corrects for losses during extraction and cleanup, as well as for matrix effects. For example, in a study on related metabolites in fecal samples, recovery rates were determined over a concentration range of 0.05 to 5 µg/g. nih.gov While the recovery for O,O-diethyl phosphate was between 47-62%, the recovery for O,O-diethyl thiophosphate was much higher at 92-106%, demonstrating how matrix and analyte chemistry can affect recovery. nih.gov The DEDTP-d10 internal standard would account for such variability for its specific analyte.

Precision is evaluated by analyzing replicate samples within a single laboratory (intra-laboratory) and across multiple laboratories (inter-laboratory). Studies consistently show that spiking samples with stable-isotope-labeled internal standards significantly improves the reproducibility of LC-MS/MS measurements, indicated by low relative standard deviations (RSD), often below 10%. nih.govresearchgate.net This demonstrates the method's ability to produce consistent results, a key requirement for reliable monitoring and research.

Table 2: Sample Recovery Data for Related Analytes in Biological Matrices

AnalyteMatrixConcentration RangeAverage Recovery (%)
O,O-diethyl phosphateFecal Samples0.05 - 5 µg/g47-62%
O,O-diethyl thiophosphateFecal Samples0.05 - 5 µg/g92-106%
Six Dialkyl PhosphatesHuman Urine0.1 ppm98.3%

Data compiled from studies on non-labeled analogues, illustrating the type of accuracy assessments where a d10-labeled standard would be crucial for method validation. nih.govresearchgate.net

Environmental Fate and Transformation Studies Utilizing O,o Diethyl Dithiophosphate D10 As a Tracer

Mechanistic Studies of Degradation Pathways

The utilization of O,O-diethyl dithiophosphate-d10 is critical for accurately delineating the complex degradation pathways of O,O-diethyl dithiophosphate (B1263838) in the environment. By introducing a known quantity of the labeled compound into a system, researchers can track its transformation into various byproducts, providing unambiguous evidence of specific chemical and biological reactions.

Hydrolysis is a primary degradation pathway for many organophosphate esters in aqueous environments. For O,O-diethyl dithiophosphate, this process involves the cleavage of the P-S or P-O bonds. The use of this compound would allow for precise monitoring of the disappearance of the parent compound and the appearance of its deuterated hydrolysis products. In aqueous media, O,O-diethyl dithiophosphate is known to hydrolyze to form diethyl phosphate (B84403) and hydrogen sulfide (B99878). isotope.com

Table 1: Postulated Hydrolytic Transformation Products of this compound

Parent CompoundTransformation ProcessKey Products
This compoundHydrolysisO,O-Diethyl phosphate-d10, Hydrogen Sulfide

This table is based on the known hydrolytic pathway of the non-labeled compound.

Oxidative processes, often mediated by reactive oxygen species in the environment, can lead to the transformation of dithiophosphates into their oxon analogues and other oxidation products. For instance, photodegradation under UV light can generate sulfoxides and sulfones. isotope.com The use of this compound would be instrumental in confirming these pathways and identifying novel, transient intermediates that might otherwise be difficult to detect against a complex environmental background.

Table 2: Potential Oxidative Degradation Products of this compound

Parent CompoundTransformation ProcessPotential ProductsAnalytical Technique
This compoundOxidation (e.g., photolysis)O,O-Diethyl thiophosphate-d10 (oxon), Diethyl phosphate-d10, Sulfoxides, SulfonesGC-MS, LC-MS/MS

This table outlines potential products based on the oxidative degradation of similar organophosphorus compounds.

Microbial activity plays a significant role in the breakdown of organophosphorus compounds in soil and water. researchgate.net Microorganisms can utilize these compounds as a source of phosphorus or carbon, leading to their degradation. Isotope tracing with this compound would enable researchers to follow the metabolic pathways within microbial communities, identifying the specific microorganisms involved and the resulting catabolites, such as ethyl mercaptan. isotope.com

Environmental Compartmentalization and Distribution Dynamics

The persistence and mobility of a chemical in soil determine its potential to contaminate groundwater and its availability for uptake by plants and soil organisms. The half-life (DT50) of a compound in soil is a key measure of its persistence. For many pesticides, DT50 values can vary significantly depending on soil type and environmental conditions. nih.gov Studies on similar pesticides have shown that mobility can be very limited, with the majority of the compound remaining in the upper soil layers. researchgate.net The use of this compound in soil column studies would provide precise data on its leaching potential and degradation rate under various soil conditions.

Table 3: Representative Soil Persistence and Mobility Data for Similar Pesticides

ParameterValue RangeSoil Type InfluenceReference
DT50 (Half-life) 5.3 to 120 daysHigher in clay soils, lower in sandy soils nih.gov
Mobility (Kd) Generally low (high sorption)Higher organic matter increases sorption researchgate.netnih.gov

This table presents typical data for other pesticides, illustrating the expected range of values for O,O-diethyl dithiophosphate.

In aquatic environments, photolysis can be a significant degradation pathway for organic compounds. The use of this compound in controlled aquatic microcosm or mesocosm experiments would allow for the precise measurement of photolytic degradation rates and the identification of transformation products under simulated natural sunlight. This is crucial for understanding the fate of this compound in surface waters.

Volatilization and Atmospheric Transport Considerations

The use of this compound as a tracer is pivotal in understanding the volatilization and subsequent atmospheric transport of its non-deuterated counterpart, O,O-Diethyl dithiophosphate, and other similar organophosphate pesticides. Volatilization is a key process that dictates the entry of these compounds into the atmosphere from soil and water surfaces. rivm.nlusda.gov The tendency of a pesticide to volatilize is influenced by its physicochemical properties, such as vapor pressure and Henry's Law constant, as well as environmental conditions including temperature, soil moisture, and air movement. rivm.nlcopernicus.org

Studies on organophosphate esters (OPEs) have shown that they are frequently detected in the atmosphere, indicating that volatilization is a significant pathway for their environmental distribution. nih.govrepec.orgresearchgate.net Once in the atmosphere, these compounds can be transported over varying distances. nih.gov The atmospheric fate of these pesticides is then governed by processes such as photolysis, reaction with atmospheric oxidants like hydroxyl radicals (•OH), and deposition back to the Earth's surface through wet and dry deposition. usda.govnih.gov

The use of isotopically labeled compounds like this compound is crucial for accurately quantifying these processes. nih.govlcms.cz By introducing a known quantity of the deuterated tracer into a study system (e.g., a soil microcosm or a field plot), researchers can distinguish the applied tracer from the background presence of the non-deuterated pesticide. This allows for precise measurement of volatilization fluxes and the determination of degradation rates in the atmosphere without interference from other sources.

While specific studies detailing the volatilization rates of this compound were not found in the public domain, the principles of using deuterated standards are well-established. nih.govlcms.cz The slightly higher molecular weight of the d10-labeled compound is generally assumed to have a negligible effect on the physical processes of volatilization and transport compared to its non-deuterated analogue.

Table 1: Factors Influencing Volatilization and Atmospheric Transport of Organophosphate Pesticides

FactorInfluence on Volatilization and Transport
Vapor Pressure Higher vapor pressure leads to increased volatilization.
Henry's Law Constant A higher constant indicates a greater tendency to partition from water to air.
Temperature Increased temperature generally increases vapor pressure and volatilization rates. rivm.nl
Soil Moisture Volatilization is often higher from moist soils as water molecules compete for soil binding sites. rivm.nl
Wind Speed Higher wind speeds at the surface enhance the rate of volatilization by removing the pesticide vapor from the boundary layer.
Atmospheric Reactions Reactions with radicals like •OH can degrade the compound during transport, limiting its atmospheric lifetime. nih.gov
Deposition Wet (rain, snow) and dry deposition remove the compound from the atmosphere. nih.gov

Kinetic Modeling of Environmental Transformation Processes

Kinetic models are essential tools for predicting the environmental fate and persistence of pesticides like O,O-Diethyl dithiophosphate. These models use mathematical equations to describe the rates of various transformation and transport processes. nih.govcopernicus.org Data from studies utilizing this compound as a tracer are invaluable for developing and validating these models.

The degradation of organophosphate pesticides in the environment can often be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov However, more complex models may be necessary to accurately represent environmental systems. For instance, models can incorporate terms for different degradation pathways, such as hydrolysis, photolysis, and microbial degradation, as well as transport processes like volatilization, leaching, and runoff. nih.govcopernicus.org

The use of this compound in environmental fate studies allows for the precise determination of degradation rate constants. By tracking the disappearance of the deuterated tracer over time in different environmental compartments (soil, water, air), researchers can calculate specific half-lives for various degradation processes. These experimentally determined parameters can then be used to parameterize and calibrate kinetic models.

For example, a study on the atmospheric fate of an organophosphate insecticide used a mass balance model to quantify concentrations at various distances from the source. nih.gov Such models rely on accurate input parameters for reaction rates and deposition velocities. Tracer studies with this compound could provide highly specific data for these parameters, leading to more accurate model predictions for the atmospheric transport and deposition of O,O-Diethyl dithiophosphate.

While specific kinetic models developed using this compound data are not publicly available, the general framework for such modeling is well-established. nih.govcopernicus.org A simplified kinetic model for the transformation of O,O-Diethyl dithiophosphate in a specific environmental compartment could be represented as:

dC/dt = - (k_hyd + k_phot + k_bio + k_vol) * C

Where:

C is the concentration of this compound

t is time

k_hyd is the first-order rate constant for hydrolysis

k_phot is the first-order rate constant for photolysis

k_bio is the first-order rate constant for biodegradation

k_vol is the first-order rate constant for volatilization

Table 2: Parameters for Kinetic Modeling of Pesticide Environmental Fate

ParameterDescriptionRole in Modeling
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of the reactants.Determines the speed of degradation and transformation processes.
Half-life (t½) The time required for the concentration of a substance to decrease by half.Provides a simple measure of the persistence of the compound in a specific environment.
Partition Coefficient (e.g., Koc, Kow) Describes how a chemical distributes itself between two immiscible phases, such as soil organic carbon and water (Koc) or octanol (B41247) and water (Kow).Predicts the mobility and bioavailability of the compound.
Deposition Velocity (Vd) The rate at which a substance is transferred from the atmosphere to the Earth's surface.Quantifies the removal of the compound from the atmosphere via dry deposition.
Quantum Yield (Φ) The efficiency of a photochemical process.Used to calculate the rate of photolytic degradation.

By using this compound as a tracer, scientists can obtain robust data to populate these models, leading to more reliable assessments of the environmental risks associated with the use of organophosphate pesticides.

Role in Organophosphate Metabolism and Exposure Assessment Research

O,O-Diethyl Dithiophosphate-d10 as a Biomarker Surrogate Standard

This compound serves as a crucial surrogate standard in the analysis of biological samples for exposure to organophosphate (OP) pesticides. Due to its structural similarity to the native DEDTP metabolite, but with a distinct mass from the inclusion of deuterium (B1214612) atoms, it is an ideal internal standard for isotope dilution mass spectrometry techniques. nih.gov

The quantification of dialkyl phosphate (B84403) (DAP) metabolites in urine is a widely accepted method for assessing human exposure to OP pesticides. researchgate.net These metabolites, including dimethyl phosphates (DMP) and diethyl phosphates (DEP), are common to many different OP pesticides. researchgate.netmdpi.com Analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to measure the levels of these metabolites. nih.govresearchgate.net

To ensure the accuracy and precision of these measurements, stable isotope-labeled internal standards like this compound are introduced into the biological samples (e.g., urine) at the beginning of the analytical process. nih.govnih.gov This process, known as isotope dilution, allows for the correction of any analyte loss that may occur during sample preparation and analysis. nih.gov The use of these standards provides a high degree of accuracy and precision, which is essential for reliable biomonitoring. nih.gov

The table below summarizes the limits of detection (LOD) and quantification (LOQ) for various DAP metabolites in analytical methods that often utilize internal standards like this compound.

MetaboliteLOD (ng/mL)LOQ (ng/mL)Reference
DMP0.06970.2112 nih.gov
DMTP0.02010.0609 nih.gov
DMDTP--
DEP0.02980.0903 nih.gov
DETP0.02980.0903 nih.gov
DEDTP0.120.39 lww.com

Understanding the metabolic fate of parent organophosphate compounds is crucial for assessing their toxicity and for developing effective biomonitoring strategies. Organophosphorothionates, a major class of OP pesticides, undergo metabolic activation (bioactivation) to their more toxic oxon forms via cytochrome P450 enzymes. researchgate.net This process involves the substitution of a sulfur atom with an oxygen atom. researchgate.net Subsequently, these compounds are detoxified through hydrolysis by enzymes like paraoxonase-1 (PON1) and carboxylesterase (CE), leading to the formation of dialkyl phosphates and dialkyl thiophosphates, which are then excreted in the urine. researchgate.net

By using isotopically labeled standards such as this compound, researchers can accurately trace the formation and excretion of specific metabolites, thereby elucidating the metabolic pathways of the parent compounds. This information is vital for understanding inter-individual variability in metabolism and susceptibility to the toxic effects of organophosphates.

Biomonitoring Applications in Environmental Health Studies

Biomonitoring of DAP metabolites in urine is a cornerstone of environmental health studies assessing exposure to OP pesticides. nih.gov this compound plays a critical role in ensuring the quality and reliability of the data generated in these studies.

The development of sensitive and robust analytical methods is essential for large-scale biomonitoring studies. Various extraction techniques, including liquid-liquid extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and lyophilization (freeze-drying), have been evaluated for their efficiency in isolating DAP metabolites from urine. nih.govresearchgate.net Isotope dilution mass spectrometry, facilitated by the use of standards like this compound, is the gold standard for quantification, offering high sensitivity and specificity. nih.govnih.gov

Recent advancements in analytical instrumentation, such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS), have further improved the efficiency of these methods by reducing sample volume requirements and analysis time. nih.gov

The following table presents a comparison of different extraction methods used in urinary biomarker analysis.

Extraction MethodAdvantagesReference
Liquid-Liquid Extraction (LLE)High recovery rate, easy to handle, requires less sample volume, short extraction time. nih.gov
LyophilizationEffective for removing water from samples. nih.govresearchgate.net
QuEChERS- nih.gov

Numerous population studies have utilized the measurement of DAP metabolites to assess the extent of organophosphate exposure in the general population and in specific vulnerable groups, such as pregnant women and children. nih.govnih.govnih.gov These studies consistently show that exposure to OP pesticides is widespread. nih.govnih.gov

For instance, the National Health and Nutrition Examination Survey (NHANES) in the United States has provided valuable data on the distribution of DAP metabolite concentrations in the U.S. population. nih.gov Such data are crucial for establishing reference ranges and for identifying populations with higher exposure levels. Studies have shown that children often have higher levels of DAP metabolites compared to adults, potentially due to differences in diet, behavior, and metabolism. researchgate.netnih.gov

The table below summarizes the geometric mean concentrations of various DAP metabolites from a large-scale population study.

MetaboliteGeometric Mean (μg/L)Reference
DMTP1.85 nih.gov
DEP1.04 nih.gov

Interpreting biomonitoring data requires sophisticated statistical approaches. Due to the short biological half-life of most OP pesticides, urinary DAP concentrations reflect recent exposure. nih.gov This can lead to high within-person variability in metabolite levels over time. nih.gov

To address this variability, researchers often collect multiple urine samples from each individual and use statistical measures like intraclass correlation coefficients (ICCs) to assess the reliability of the exposure measurements. nih.gov Low to moderate ICC values indicate significant within-person variability, which needs to be considered in the design and interpretation of epidemiological studies. nih.gov

Regression models are also employed to identify determinants of exposure, such as dietary habits, residential proximity to agricultural areas, and occupational activities. nih.govepa.gov These models help to pinpoint major sources of exposure and inform public health interventions aimed at reducing exposure. For example, studies have found associations between the consumption of conventionally grown fruits and vegetables and higher levels of DAP metabolites. nih.gov

Differentiation of Exposure from Parent Organophosphate Classes

In the fields of environmental health and toxicology, a primary challenge is accurately assessing human exposure to specific organophosphate (OP) pesticides. Following exposure, the human body rapidly metabolizes most OP pesticides, excreting them in the urine as a common set of six metabolites known as dialkyl phosphates (DAPs). mdpi.comnih.gov The presence of these DAPs serves as a reliable biomarker of recent exposure to the broader class of OP pesticides. nih.gov However, a significant limitation is that multiple parent OP compounds can break down into the same non-specific metabolites, making it difficult to identify the precise pesticide source from the detection of a single DAP like O,O-Diethyl Dithiophosphate (B1263838) (DEDTP). cdc.gov This lack of specificity complicates efforts to link distinct exposure sources to specific health outcomes.

To address this, researchers utilize advanced analytical methods to quantify a complete profile of multiple DAP metabolites simultaneously. nih.govmst.dk This strategy allows for a more detailed interpretation of exposure origins. The differentiation between the parent OP classes is accomplished by analyzing the patterns and relative concentrations of the six main DAP metabolites, which are grouped into dimethyl and diethyl classes based on their chemical structure. nih.gov

The Critical Role of this compound

The accuracy of this profiling approach hinges on the precise quantification of each individual metabolite. This is the crucial function of isotopically labeled compounds such as this compound (DEDTP-d10). As a stable isotope-labeled analog of the native DEDTP metabolite, DEDTP-d10 is essential for modern biomonitoring. isotope.com Its primary application is as an internal standard in analytical techniques like isotope-dilution mass spectrometry, often paired with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS). nih.govcdc.gov

During laboratory analysis, a known quantity of DEDTP-d10 is introduced into each urine sample at the start of the process. mst.dk Because it is chemically identical to the naturally occurring DEDTP metabolite, it experiences the same effects during sample extraction, purification, and derivatization. cdc.gov The key difference is its higher molecular weight, a result of its ten deuterium atoms, which allows the mass spectrometer to detect it separately from the native DEDTP. By comparing the final measured amount of the native metabolite to the known amount of the DEDTP-d10 standard, analysts can precisely correct for any analyte that may have been lost during sample handling. This ensures a highly accurate and reliable measurement of the true DEDTP concentration in the original sample. cdc.gov

Interpreting Metabolite Profiles for Source Differentiation

While DEDTP-d10 ensures the integrity of a single data point, the actual differentiation of exposure sources relies on the expert interpretation of the complete, accurately measured DAP profile. The presence, absence, and relative ratios of dimethyl versus diethyl metabolites, along with the specific form of the metabolite (phosphate, thiophosphate, or dithiophosphate), provide strong evidence about the chemical structure of the parent pesticide.

For example, exposure to a pesticide with ethyl groups, such as phorate, will predominantly yield diethyl metabolites (DEP, DETP, and DEDTP). t3db.ca Conversely, exposure to a pesticide with methyl groups, like dimethoate, will primarily result in dimethyl metabolites (DMP, DMTP, and DMDTP). nih.gov The specific metabolite type offers further clues; the detection of DEDTP specifically indicates exposure to a pesticide from the diethyl phosphorodithioate (B1214789) subclass.

The table below details how the pattern of the six key DAP metabolites helps to infer the class of the parent organophosphate pesticide.

Table 1: Differentiation of Organophosphate (OP) Pesticide Exposure Based on Urinary Dialkyl Phosphate (DAP) Metabolite Profiles

By leveraging this compound and its corresponding labeled internal standards to produce high-quality, reliable data, researchers can confidently apply these interpretive frameworks. This elevates their work from simply confirming OP exposure to differentiating the likely classes of the exposure source, a vital step for robust epidemiological studies and effective regulatory science.

Table of Mentioned Compounds

Mechanistic Chemical Reactivity and Coordination Chemistry of Dithiophosphate Ligands Informing Applications of O,o Diethyl Dithiophosphate D10

Fundamental Chemical Reactions of Dithiophosphate (B1263838) Esters

Dithiophosphate esters, including O,O-diethyl dithiophosphate, are versatile molecules that participate in a range of chemical transformations. Their reactivity is primarily centered around the phosphorus atom and the sulfur atoms.

The phosphorus atom in dithiophosphate esters is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of their chemical behavior. Reactions with a wide array of nucleophiles typically proceed through a concerted S-N-2-like mechanism at the phosphorus center. rsc.orgscispace.com The reactivity of the phosphate (B84403) ester is influenced by several factors, including the nature of the nucleophile and the leaving group. rsc.org

For instance, the reactions of aryl methyl phosphate ester anions with various nucleophiles demonstrate a concerted nucleophilic displacement at the phosphorus atom. rsc.org The rate of these reactions is sensitive to both the nucleophile and the leaving group. rsc.orgscispace.com Studies on phosphate monoesters have shown that their reactions with amine nucleophiles also involve concerted displacement processes. rsc.org The reactivity of the dianionic form of a phosphate monoester is highly dependent on the leaving group but shows weak dependence on the basicity of the attacking nucleophile. rsc.org This suggests that for a sufficiently good leaving group, the reaction rate can become independent of the nucleophile's basicity. rsc.org

Phosphate esters can react with nucleophiles via two main pathways: attack at the phosphorus atom (O-P cleavage) or attack at the carbon of the ester group (O-C cleavage). thieme-connect.de The prevailing mechanism depends on the structure of the phosphate, the nature of the nucleophile, and the reaction conditions. thieme-connect.de

Dithiophosphate esters can undergo both oxidation and reduction reactions, which are critical to their function in various applications. Oxidation of dialkoxydithiophosphoric acids, such as O,O-diethyl dithiophosphoric acid, with a mild oxidizing agent like iodine results in the formation of a disulfide. wikipedia.org

Reaction Table: Oxidation of Dialkoxydithiophosphoric Acid

Reactants Product Oxidizing Agent

This table illustrates the general reaction for the oxidation of dialkoxydithiophosphoric acids to their corresponding disulfides.

Furthermore, dithiophosphates can modulate redox processes involving biologically relevant molecules. For example, O,O-dimenthyl dithiophosphate has been shown to act as a redox modifier for glutathione (B108866). nih.govmdpi.com In aqueous solutions, dithiophosphates can undergo hydrolysis, releasing hydrogen sulfide (B99878), which can then participate in thiol-disulfide exchange reactions, leading to the oxidation of reduced glutathione (GSH) and the reduction of oxidized glutathione (GSSG). nih.govmdpi.com The presence of the dithiophosphate moiety can also impart radical scavenging activity. nih.govmdpi.com

Under certain conditions, such as those found in tribological applications, zinc dialkyldithiophosphates (ZDDPs) can undergo oxidative degradation. acs.org This oxidation is thought to be a key step in the formation of protective tribofilms on metal surfaces. acs.orgmdpi.com The oxidation can lead to the formation of polyphosphate structures. acs.org

O,O-dialkyl dithiophosphoric acids are acidic and readily react with bases to form salts. wikipedia.org For example, O,O-diethyl dithiophosphoric acid reacts with ammonia (B1221849) to form ammonium (B1175870) O,O-diethyl dithiophosphate. wikipedia.org This salt formation is a common method for preparing and handling these compounds. wikipedia.orgcore.ac.uk

The reaction with metal oxides, hydroxides, or salts is a primary route to synthesizing metal dithiophosphate complexes. wikipedia.orgwikipedia.org A prominent example is the reaction of O,O-diethyl dithiophosphoric acid with zinc oxide to produce zinc diethyl dithiophosphate, a widely used lubricant additive. wikipedia.orgwikipedia.org

Reaction Table: Salt Formation of O,O-Diethyl Dithiophosphoric Acid

Reactants Product
(C₂H₅O)₂PS₂H + NH₃ NH₄[(S₂P(OC₂H₅)₂]

This table provides examples of salt formation reactions of O,O-diethyl dithiophosphoric acid with a base and a metal oxide.

Derivatization can also occur at the sulfur atoms. For instance, the ammonium salt of dithiophosphoric acid can react with electrophiles like methyl chloroacetate (B1199739) or benzoyl chloride to form dithiophosphate S-esters. core.ac.uk

Coordination Chemistry with Transition Metal Centers

Dithiophosphate ligands are excellent chelators for a wide range of transition metals. researchgate.net The resulting metal complexes have diverse structures and applications. O,O-Diethyl dithiophosphate-d10, as a labeled analogue, can be a powerful tool for studying the mechanisms of action of these complexes.

Dithiophosphate ligands, with the general formula (RO)₂PS₂⁻, are classified as soft ligands according to Hard and Soft Acid and Base (HSAB) theory, which explains their strong affinity for soft metal ions. wikipedia.org They typically act as bidentate ligands, coordinating to a metal center through both sulfur atoms to form a stable four-membered chelate ring. libretexts.org This chelation is a key feature of their coordination chemistry. numberanalytics.com

The dithiophosphate ligand is considered a monoanionic, three-electron donor in the usual electron counting formalism. wikipedia.org It can also be described by a zwitterionic resonance structure, (RO)₂P⁺(S⁻)₂, which highlights the negative charge on the sulfur atoms available for coordination. wikipedia.org The coordination can lead to the formation of neutral, charge-neutral complexes that are often soluble in organic solvents. wikipedia.org

While bidentate chelation is the most common coordination mode, bridging modes are also observed, particularly in polynuclear complexes. researchgate.net The versatility of dithiophosphate ligands allows for the formation of a wide range of complex geometries, from square planar to octahedral, depending on the metal ion and its oxidation state. tandfonline.comsysrevpharm.org

Table: Properties of Dithiophosphate Ligands

Property Description
Classification Soft ligand (HSAB theory) wikipedia.org
Donation Monoanionic, three-electron donor wikipedia.org
Common Chelation Mode Bidentate, forming a four-membered ring libretexts.org

| Other Coordination Modes | Bridging researchgate.net |

This table summarizes the key properties of dithiophosphate ligands in coordination complexes.

The structures and properties of metal-dithiophosphate complexes are extensively studied using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for characterizing the coordination of dithiophosphate ligands. The P-S and P=S stretching vibrations in the free ligand are altered upon coordination to a metal. These shifts in vibrational frequencies provide evidence of metal-ligand bond formation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative for studying dithiophosphate complexes. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment and changes significantly upon coordination. researchgate.net For instance, solid-state ³¹P CP/MAS NMR has been used to study the structure of silver(I) O,O'-dialkyl dithiophosphate complexes, revealing information about the bridging nature of the ligands. researchgate.net ¹H and ¹³C NMR are also used to characterize the organic part of the ligand within the complex. nih.gov

Table: Spectroscopic and Structural Data for Metal-Dithiophosphate Complexes

Technique Information Obtained Example
IR Spectroscopy Evidence of coordination through shifts in P-S and P=S stretching frequencies. nih.govresearchgate.net Shift in ν(P-S) upon complexation.
³¹P NMR Spectroscopy Information on the electronic environment of the phosphorus atom and coordination mode. researchgate.net A shift in the ³¹P chemical shift upon metal binding.

This table summarizes the key techniques used for the characterization of metal-dithiophosphate complexes and the type of information they provide.

Influence of Metal-Ligand Interactions on Reactivity and Stability

The reactivity and stability of dithiophosphate ligands, including this compound, are profoundly influenced by their interactions with metal ions. The formation of coordination complexes through metal-ligand interactions is a cornerstone of their chemical behavior and applications. solubilityofthings.com The dithiophosphate group typically functions as a bidentate chelating agent, binding to metal ions via its two sulfur atoms. This chelation leads to the formation of stable ring structures, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. solubilityofthings.com

The nature of the metal ion—its size, charge, and electronic configuration—plays a crucial role in determining the geometry, stability, and reactivity of the dithiophosphate complex. solubilityofthings.com For instance, zinc complexes with diethyl dithiophosphate often exhibit a tetrahedral geometry, while copper(II) can form distorted square-planar structures. These structural differences, arising from the specific metal-ligand orbital interactions, directly impact the properties of the complex.

The strength of the metal-sulfur bond is a key determinant of the complex's stability. solubilityofthings.com Stronger metal-ligand bonds generally lead to more stable complexes, which are less prone to dissociation or ligand exchange reactions. solubilityofthings.com This high stability was a significant factor in the historical development of dithiophosphate applications, particularly their use in acidic conditions where they remain effective complexing agents. The electronic properties of the metal are also altered upon coordination, which in turn can modify the reactivity of the entire complex, influencing its potential for catalytic activity or its role as a precursor in synthesis. solubilityofthings.com

Table 1: Characteristics of Metal-Dithiophosphate Complexes

Metal Ion Typical Coordination Geometry Relative Stability Influence on Reactivity
Zinc (Zn²⁺) Tetrahedral High Forms stable complexes used as lubricant additives.
Copper (Cu²⁺) Distorted Square-Planar Moderate to High Active in redox processes; influences catalytic applications.
Nickel (Ni²⁺) Square-Planar or Octahedral High Used in electrochemistry and as pigments.
Lead (Pb²⁺) Varies (e.g., Pyramidal) High Important in solvent extraction and analytical methods.

Computational Modeling and Quantum Chemical Analysis

To gain deeper insights into the behavior of this compound at the atomic and electronic levels, computational modeling and quantum chemical analysis are indispensable tools. These methods allow for the investigation of structures, properties, and reaction mechanisms that can be difficult to observe experimentally. By simulating the interactions and electronic distributions within the molecule and its complexes, researchers can predict and explain its chemical reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. mpg.deyoutube.com This approach provides a computationally feasible way to obtain highly accurate information about a system's electronic properties and energy. youtube.com

For this compound, DFT calculations can elucidate several key aspects of its reactivity:

Electronic Structure: DFT can map the distribution of electrons within the molecule, identifying regions of high or low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. youtube.com

Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons in chemical reactions. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Reaction Mechanisms: DFT can be used to model the entire energy profile of a chemical reaction, including the structures of transition states and intermediates. researchgate.net This allows for a detailed understanding of reaction pathways and the factors that control them.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to confirm molecular structures. For the d10 isotopologue, this would show predictable shifts compared to the non-deuterated compound due to the heavier mass of deuterium (B1214612).

Metal-Ligand Bonding: In coordination complexes, DFT can analyze the nature of the metal-sulfur bonds, quantifying their covalent and ionic character and explaining the observed geometries and stabilities of the complexes. aps.org

Table 2: Information Obtainable from DFT Calculations for Dithiophosphates

Parameter Description Relevance to Reactivity
Ground State Energy The total electronic energy of the molecule in its most stable state. youtube.com Provides a baseline for comparing the stability of different isomers or reaction products.
Electron Density The spatial distribution of electrons. mpg.deyoutube.com Identifies reactive sites (nucleophilic/electrophilic centers).
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. Predicts electron-donating/accepting ability and susceptibility to charge transfer.
Reaction Energy Profile Energy changes along a reaction coordinate, including transition states. researchgate.net Elucidates reaction mechanisms and determines activation barriers.
Charge Distribution Partial charges on each atom in the molecule. Helps understand electrostatic interactions and bonding polarity.

Molecular Dynamics Simulations of Dithiophosphate Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into processes that occur over timescales from femtoseconds to microseconds. nih.govnih.gov

In the context of this compound and its derivatives, MD simulations are particularly useful for studying complex interfacial and solution-phase phenomena:

Interactions at Interfaces: A primary application of dithiophosphates is in the form of zinc dialkyldithiophosphates (ZDDPs) as anti-wear additives in lubricants. researchgate.net MD simulations can model the interaction of these molecules with metal or metal oxide surfaces, revealing how they form protective tribofilms under conditions of high pressure and shear. researchgate.net

Solvation and Aggregation: MD can simulate how dithiophosphate molecules and their metal complexes behave in different solvents. It can model their solvation shells and predict their tendency to aggregate or form larger structures in solution. upenn.edu

Conformational Dynamics: The ethyl groups of this compound have conformational flexibility. MD simulations can explore the different conformations the molecule can adopt and how these conformations influence its interactions with other species, such as receptors or active sites in biological systems. biorxiv.org

Complex Formation: The dynamics of ligand exchange and the formation of metal-dithiophosphate complexes can be observed, providing information on the kinetics and mechanisms of these processes in a condensed phase. upenn.edu

Table 3: Applications of Molecular Dynamics Simulations for Dithiophosphates

Application Area Information Gained Example System
Tribology Mechanism of protective film formation, behavior under shear. researchgate.net Zinc Dialkyldithiophosphate (ZDDP) on an iron oxide surface. researchgate.net
Solution Chemistry Solvation structure, ion-pairing, aggregation behavior. upenn.edu Dithiophosphate ions in an aqueous or organic solvent.
Materials Science Adsorption onto nanoparticle surfaces, self-assembly. Dithiophosphate ligands functionalizing gold or semiconductor nanoparticles.
Biophysics Interaction with lipid bilayers or proteins. upenn.edubiorxiv.org Dithiophosphate binding to a cell membrane model. upenn.edu

Future Directions in O,o Diethyl Dithiophosphate D10 Research and Application

Development of Next-Generation Analytical Platforms for Enhanced Sensitivity

The utility of O,O-Diethyl Dithiophosphate-d10 is intrinsically linked to the analytical methods used for its detection. Future research will focus on developing next-generation analytical platforms that offer unprecedented sensitivity and real-time monitoring capabilities. nih.govresearchgate.net Current methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on d10-DEDTP as an internal standard to correct for analytical variability and matrix effects, ensuring accurate quantification of the target analyte, DEDTP. nih.govmdpi.com

The drive towards Industry 4.0 paradigms in analytical science is pushing for the development of more automated, resource-lean, and responsive analytical platforms. nih.gov For d10-DEDTP, this translates to its integration into high-throughput systems capable of processing large numbers of samples with minimal human intervention. Future platforms will likely feature enhanced ionization sources and mass analyzers with greater resolving power, which can improve the signal-to-noise ratio and lower the limits of detection (LOD) and quantification (LOQ). nih.gov

Advancements are also expected in pre-analytical sample preparation. Innovations in automated solid-phase extraction (SPE) and liquid-handling robotics will streamline the extraction of DEDTP and the addition of the d10-DEDTP standard, reducing variability and analysis time. Furthermore, the development of novel chemical derivatization techniques, which can be automated pre-column, could further enhance the sensitivity of detection for both the analyte and its deuterated standard. nih.gov The combination of these technologies will allow for the measurement of isotopic enrichments at extremely low concentrations, a critical requirement for subtle exposure biomarker research. nih.gov

Table 1: Comparison of Current and Future Analytical Platform Characteristics

Feature Current Platforms (e.g., LC-MS/MS) Next-Generation Platforms
Primary Technology Liquid Chromatography-Tandem Mass Spectrometry Advanced High-Resolution Mass Spectrometry (HRMS), Automated Systems
Sensitivity ng/mL to pg/mL range Sub-pg/mL range
Throughput Moderate; semi-automated High; fully automated
Real-time Capability Limited; primarily offline analysis Increased focus on at-line and online monitoring nih.govresearchgate.net

Expanded Applications in Mechanistic Environmental Tracing and Remediation Studies

The use of isotopically labeled compounds is a cornerstone of environmental fate and transport studies. clearsynth.com this compound is ideally suited for expanded application in mechanistic environmental tracing. As DEDTP is a known degradation product of organophosphate pesticides, understanding its movement and persistence in soil and water is crucial for environmental risk assessment. scbt.comepa.gov By introducing d10-DEDTP into controlled environmental systems (e.g., soil lysimeters, aquatic microcosms), researchers can precisely track its pathway without interference from pre-existing, non-labeled DEDTP.

This approach allows for the unambiguous determination of key environmental fate parameters:

Degradation Rates: The disappearance of the d10-labeled parent compound over time provides a precise measure of its half-life under specific environmental conditions (e.g., aerobic vs. anaerobic, different soil types).

Transformation Products: By monitoring for deuterium-containing molecules other than the parent compound, specific degradation products can be identified, elucidating the chemical and biological transformation pathways.

Transport and Sorption: The movement of d10-DEDTP through soil columns or its partitioning between water and sediment can be accurately quantified, providing critical data for fate and transport models. itrcweb.org

In the field of bioremediation, d10-DEDTP can be used to screen for and optimize microorganisms capable of degrading organophosphate contaminants. For instance, bacteria that effectively break down O,O-diethyl dithiophosphate (B1263838) could be identified by their ability to metabolize the d10-labeled version, allowing researchers to track the incorporation of deuterium (B1214612) into bacterial biomass or metabolic byproducts. This provides direct evidence of the degradation mechanism and efficacy.

Integration into Broader Exposomics and Systems Toxicology Research

Exposomics aims to comprehensively characterize the lifelong environmental exposures of an individual and their biological consequences. Systems toxicology, in turn, seeks to understand how these exposures perturb biological systems at a molecular level. This compound is a critical tool for the advancement of both fields by enabling highly accurate and precise quantification of DEDTP in human biomonitoring studies. nih.govnih.gov

Urinary metabolites are considered reliable biomarkers for assessing human exposure to non-persistent pesticides like organophosphates. harvard.edumst.dk The use of a stable isotope-labeled internal standard like d10-DEDTP is essential for achieving the analytical rigor required for large-scale epidemiological and exposomic studies. nih.govnih.gov It corrects for variations in sample extraction efficiency and instrument response, which is crucial when comparing data across thousands of participants or different laboratories. mdpi.com

The high-quality quantitative data generated using d10-DEDTP will be integrated into systems toxicology models. By correlating precise levels of DEDTP exposure with high-throughput "omics" data (e.g., transcriptomics, proteomics, metabolomics), researchers can identify dose-response relationships and uncover the molecular pathways disrupted by organophosphate exposure. This integration is fundamental to moving beyond simple exposure assessment to a mechanistic understanding of toxicity.

Table 2: Research Areas Benefiting from d10-DEDTP Integration

Research Field Application of d10-DEDTP Research Outcome
Exposomics Internal standard for quantifying DEDTP in large cohorts. Accurate assessment of population-level exposure to organophosphates.
Epidemiology Ensures reliable and comparable data for association studies. Identification of links between organophosphate exposure and health outcomes.
Systems Toxicology Provides precise quantitative data for computational models. Mechanistic understanding of how organophosphates disrupt biological systems.

| Biomarker Validation | Used to validate new methods for detecting DEDTP in novel matrices (e.g., meconium). nih.gov | Development of new tools for assessing prenatal and early-life exposures. |

Advancements in Stereoselective Synthesis of Isotopic Variants

Organophosphorus compounds like DEDTP can possess a stereogenic center at the phosphorus atom, meaning they can exist as different enantiomers. These enantiomers may exhibit different toxicological profiles and degradation rates in the environment. A significant future direction in research is the development of methods for the stereoselective synthesis of isotopic variants like this compound.

Current research in organophosphorus chemistry has made significant strides in asymmetric synthesis, employing chiral catalysts, auxiliaries, or organocatalysts to control the stereochemical outcome of reactions. mdpi.comrsc.orgnih.gov Future work will focus on integrating deuterium labeling into these stereoselective synthetic routes. Potential strategies include:

Use of Chiral Deuterated Precursors: Synthesizing enantiomerically pure deuterated ethanol (B145695) (ethanol-d5) and using it as a starting material in the reaction with phosphorus pentasulfide. The stereochemistry of the alcohol could direct the formation of a specific enantiomer of the final product.

Catalytic Asymmetric Desymmetrization: Developing a chiral catalyst that can selectively react with one of the prochiral sites on a symmetrical phosphorus precursor in the presence of a deuterated reagent. nih.govresearchgate.net

Kinetic Resolution: Using a chiral catalyst to selectively deuterate one enantiomer from a racemic mixture of non-labeled DEDTP, allowing for the separation of the labeled enantiomer. nih.gov

The ability to produce specific, stereochemically defined isomers of d10-DEDTP would be a major breakthrough. usda.gov It would enable researchers to investigate the environmental fate and toxicological effects of individual DEDTP enantiomers, providing a much more nuanced understanding of the risks associated with organophosphate pesticide exposure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O,O-Diethyl Dithiophosphate-d10 and verifying isotopic purity?

  • Methodology :

  • Synthesis : Use deuterated ethanol (C₂D₅OD) in place of non-deuterated ethanol during esterification of dithiophosphoric acid. Ensure anhydrous conditions to minimize proton exchange .
  • Isotopic Purity Verification : Employ high-resolution mass spectrometry (HRMS) to confirm deuteration at the ethyl groups (C₂D₅) and quantify isotopic enrichment (≥98 atom % D). Gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) can further validate deuterium distribution .
  • Challenges : Residual protonated byproducts may form due to trace moisture; rigorous drying of reagents and inert atmosphere (e.g., N₂) are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR will show absence of ethyl proton signals (δ 1.2–1.4 ppm), while ³¹P NMR confirms the thiophosphate structure (δ ~55–65 ppm) .
  • Mass Spectrometry : HRMS should display a molecular ion peak at m/z 212.03 (calculated for C₄D₁₀O₂PS₂) with isotopic clusters matching deuterium substitution .
  • Infrared Spectroscopy : Key bands include P=S (650–750 cm⁻¹) and P-O-C (950–1050 cm⁻¹). Deuteration shifts C-D stretching modes to ~2100–2200 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Storage : Store at 2–8°C in airtight, chemically resistant containers (e.g., amber glass) to prevent degradation and moisture absorption .
  • Toxicity Mitigation : Acute exposure risks include respiratory and dermal toxicity (R23/24/25 codes). Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does deuteration of the ethyl groups influence reaction kinetics in organophosphorus chemistry?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in nucleophilic substitution reactions (e.g., hydrolysis). Use stopped-flow spectrophotometry to measure KIE values (e.g., k_H/k_D > 1.0) .
  • Computational Modeling : Density functional theory (DFT) can predict bond dissociation energies (BDEs) and transition states altered by deuterium’s mass effect .
  • Case Study : In hydrolysis studies, this compound exhibits slower degradation due to reduced vibrational frequencies in C-D bonds, altering activation energy .

Q. How can researchers resolve contradictions in literature data on deuterated vs. non-deuterated dithiophosphates?

  • Methodology :

  • Systematic Meta-Analysis : Compile datasets from peer-reviewed studies, controlling for variables (e.g., solvent polarity, temperature). Use statistical tools (ANOVA) to identify outliers or methodological biases .
  • Reproducibility Checks : Replicate key experiments under standardized conditions. For example, discrepancies in NMR chemical shifts may arise from solvent impurities or calibration errors .
  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for structural confirmation) to reconcile conflicting spectroscopic or reactivity data .

Q. What experimental designs are optimal for studying isotopic effects on spectroscopic properties?

  • Methodology :

  • Variable Temperature NMR : Probe deuteration’s impact on spin-spin coupling (e.g., ²Jₚ₋ₛ) by analyzing temperature-dependent line broadening .
  • Isotopic Dilution Studies : Mix deuterated and non-deuterated analogs in known ratios to quantify signal splitting in mass spectra or IR bands .
  • Synchrotron-Based Techniques : Utilize X-ray absorption near-edge structure (XANES) spectroscopy to assess electronic changes at the phosphorus center due to deuteration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.